2-Bromo-5-ethylpyridine-3-carbonitrile
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Overview
Description
2-Bromo-5-ethylpyridine-3-carbonitrile is a brominated pyridine derivative with a molecular formula of C8H7BrN2. This compound features a bromine atom at the 2-position, an ethyl group at the 5-position, and a cyano group at the 3-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 5-ethylpyridine-3-carbonitrile using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 2-bromo-5-ethylpyridine-3-carboxamide or other reduced derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Bromo-5-ethylpyridine-3-carboxylic acid
Reduction: 2-Bromo-5-ethylpyridine-3-carboxamide
Substitution: 2-Hydroxy-5-ethylpyridine-3-carbonitrile
Scientific Research Applications
2-Bromo-5-ethylpyridine-3-carbonitrile is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-ethylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
5-Bromo-4-ethylpyridine-2-carbonitrile
2-Bromo-4-ethylpyridine-3-carbonitrile
2-Bromo-6-ethylpyridine-3-carbonitrile
Uniqueness: 2-Bromo-5-ethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Its bromine atom at the 2-position and ethyl group at the 5-position provide distinct chemical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from chemical synthesis to pharmaceutical research. Its unique structure and versatile reactivity make it an important compound in scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-bromo-5-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-2-6-3-7(4-10)8(9)11-5-6/h3,5H,2H2,1H3 |
InChI Key |
CBENZZHTYNCLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)Br)C#N |
Origin of Product |
United States |
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